Product packaging for Octahydropentalen-1-amine(Cat. No.:CAS No. 78294-26-5)

Octahydropentalen-1-amine

Cat. No.: B1502186
CAS No.: 78294-26-5
M. Wt: 125.21 g/mol
InChI Key: SATJSKPOUIHLCQ-UHFFFAOYSA-N
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Description

Significance of Bicyclic Ring Systems in Organic Chemistry

Bicyclic ring systems, such as the octahydropentalene core, are fundamental scaffolds in organic chemistry. cymitquimica.comsigmaaldrich.com They are prevalent in a vast array of natural products and have been instrumental in the development of synthetic methodologies. The fusion of two rings creates a three-dimensional structure with well-defined spatial arrangements of substituents, making them attractive templates for asymmetric synthesis and for probing biological interactions. The inherent strain and specific stereoelectronic properties of these systems can also lead to unique chemical reactivity.

Historical Context of Octahydropentalene Derivatives Synthesis

The synthesis of octahydropentalene derivatives has been a subject of interest for decades, often in the context of natural product synthesis. researchgate.net Early synthetic efforts focused on constructing the bicyclo[3.3.0]octane skeleton through various cyclization strategies. The total synthesis of complex molecules containing this framework has driven the development of novel synthetic methods, including tandem reactions and stereoselective cyclizations. jst.go.jp Over time, the focus has expanded to include the synthesis of functionalized octahydropentalenes that can serve as versatile building blocks for a range of applications. researchgate.net

Structural Diversity within the Octahydropentalene Framework

The octahydropentalene skeleton allows for considerable structural diversity. Substituents can be introduced at various positions on the bicyclic core, and the stereochemistry of these substituents can be controlled to generate a wide array of diastereomers and enantiomers. uniovi.es This diversity is crucial for exploring structure-activity relationships in medicinal chemistry. The amine group in Octahydropentalen-1-amine, for instance, serves as a handle for further functionalization, allowing for the attachment of various side chains and pharmacophores. nih.gov

Overview of Research Trajectories for this compound

Research involving this compound and its derivatives is primarily directed towards their application as building blocks in the synthesis of more complex molecules, particularly for pharmaceutical development. numberanalytics.comijrpr.com The amine functionality provides a key point for diversification. For example, its hydrochloride salt, (1R,3AR,6aR)-octahydropentalen-1-amine hydrochloride, is commercially available, indicating its utility in research and development. vulcanchem.combldpharm.com Studies have reported the incorporation of the this compound scaffold into larger, more complex molecules with potential biological activity. shachemlin.com The exploration of stereoselective synthetic routes to access enantiomerically pure versions of this amine is also a significant area of research, as the biological activity of chiral molecules is often dependent on their absolute configuration. google.comnih.gov

Proposed Synthetic Routes to this compound

While specific literature detailing the direct synthesis of this compound is not extensively published, its preparation can be envisaged through well-established named reactions in organic chemistry, starting from the corresponding carboxylic acid or its derivatives.

Starting MaterialKey Reagent(s)Reaction NameIntermediate
Octahydropentalene-1-carboxylic acidHydrazoic acid (HN₃), H₂SO₄Schmidt ReactionAcyl azide (B81097), Isocyanate
Octahydropentalene-1-carbonyl chlorideSodium azide (NaN₃), then heatCurtius RearrangementAcyl azide, Isocyanate
Octahydropentalene-1-carboxamideBromine (Br₂), NaOHHofmann RearrangementN-bromoamide, Isocyanate
Octahydropentalen-1-oneAmmonia (B1221849) (or an ammonia source), reducing agent (e.g., NaBH₃CN)Reductive AminationImine

These classical rearrangement reactions, namely the Schmidt, Curtius, and Hofmann rearrangements, provide reliable pathways to primary amines from carboxylic acid derivatives, each involving the formation of an isocyanate intermediate that is subsequently hydrolyzed. nih.govwikipedia.orgorganicchemistrytutor.comnrochemistry.commasterorganicchemistry.comwikipedia.orgwikipedia.orgorganic-chemistry.orgbyjus.comnumberanalytics.combyjus.comlibretexts.orgjk-sci.comtestbook.com Reductive amination offers a more direct route from the corresponding ketone, Octahydropentalen-1-one, by forming an imine intermediate that is then reduced to the amine. unito.itwikipedia.orgorganic-chemistry.org

Research Findings and Applications

The primary application of this compound in the scientific literature is as a structural component or building block in the synthesis of more complex molecules. Its rigid bicyclic structure is a desirable feature in medicinal chemistry for the design of enzyme inhibitors and receptor ligands. The amine group provides a convenient point of attachment for various pharmacophoric groups.

Direct catalytic C-H amination is an emerging area of synthetic chemistry that could potentially be applied to the synthesis of this compound and its derivatives, offering a more atom-economical approach. rsc.orgnsf.govibs.re.kr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N B1502186 Octahydropentalen-1-amine CAS No. 78294-26-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydropentalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-8-5-4-6-2-1-3-7(6)8/h6-8H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATJSKPOUIHLCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696382
Record name Octahydropentalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78294-26-5
Record name Octahydropentalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemical Considerations and Chirality of Octahydropentalen 1 Amine

Inherent Chirality of the Octahydropentalene Core

The core of Octahydropentalen-1-amine is the octahydropentalene system, also known as bicyclo[3.3.0]octane. This structure consists of two fused five-membered cyclopentane rings. The fusion of these rings can occur in two distinct ways, leading to two fundamental diastereoisomers: cis-octahydropentalene and trans-octahydropentalene.

cis-Octahydropentalene : In this isomer, the two hydrogen atoms at the bridgehead carbons (the two carbons shared by both rings) are on the same face of the molecule. This configuration results in a V-shaped or folded structure. The cis form is conformationally flexible and is significantly more stable than the trans isomer. biomedres.usbiomedres.us

trans-Octahydropentalene : In this isomer, the bridgehead hydrogens are on opposite faces of the molecule. This arrangement forces the bicyclic system into a highly strained and rigid, flattened conformation. acs.org The synthesis of the trans-fused skeleton is a considerable challenge due to this inherent strain. acs.orgnih.gov

Both cis- and trans-octahydropentalene are chiral molecules. The cis-fused scaffold lacks a plane of symmetry and exists as a pair of enantiomers. Similarly, the strained trans-fused system is also chiral and exists as a pair of enantiomers. This inherent chirality of the bicyclo[3.3.0]octane framework is the foundation of the stereochemical complexity of its derivatives. icho.edu.pl

Enantiomeric Forms and Diastereomeric Relationships of this compound

The introduction of an amine group at the C-1 position (a bridgehead carbon) of the octahydropentalene core introduces an additional stereocenter. This multiplies the number of possible stereoisomers. The relationship between these isomers is defined by whether they are mirror images (enantiomers) or non-mirror-image stereoisomers (diastereomers). masterorganicchemistry.commasterorganicchemistry.comoregonstate.edu

For a given ring fusion (e.g., cis-octahydropentalene), the amine group can be oriented in two possible ways, often described as exo or endo, leading to a pair of diastereomers. Each of these diastereomers has its own non-superimposable mirror image (enantiomer). Therefore, the structure of this compound can exist as multiple stereoisomers, with their relationships defined by the configuration at all chiral centers, including the bridgehead carbons and the carbon bearing the amine group.

Enantiomers : Two stereoisomers of this compound that are non-superimposable mirror images of each other. They have opposite configurations at all stereocenters. youtube.comyoutube.comyoutube.com

Diastereomers : Stereoisomers of this compound that are not mirror images. They have different configurations at some, but not all, stereocenters. youtube.comyoutube.com For example, the cis-exo isomer and the cis-endo isomer are diastereomers of each other.

Control of Stereochemistry in Synthetic Pathways

Synthesizing a specific stereoisomer of this compound requires precise control over the chemical reactions used to construct the molecule. In synthetic pathways, stereocontrol can be achieved through various strategies that influence the three-dimensional outcome of a reaction.

Diastereoselective reactions are often used, where one diastereomer is preferentially formed over another. This can be achieved through substrate control, where the existing stereocenters in a starting material or intermediate direct the approach of a reagent to a specific face of the molecule. For instance, the reduction of a ketone precursor to an amine could be influenced by the existing geometry of the bicyclic ring, leading to the preferential formation of either the exo or endo amine. However, to control the absolute stereochemistry and produce a single enantiomer, more advanced enantioselective strategies are necessary.

Enantioselective Synthesis Strategies for this compound

Enantioselective synthesis, also known as asymmetric synthesis, refers to methods that produce one enantiomer of a chiral product in excess over the other. For a molecule like this compound, this is crucial for isolating a single, optically pure stereoisomer. The primary strategies involve the use of chiral catalysts, chiral auxiliaries, or biocatalysts.

Chiral catalysts are substances that accelerate a chemical reaction to produce a chiral product selectively. These catalysts are themselves chiral and create a chiral environment that favors the formation of one enantiomer over the other. acs.org

Transition Metal Catalysis : Chiral ligands can be coordinated to transition metals like rhodium, palladium, or iridium to create powerful asymmetric catalysts. icho.edu.pl For example, a chiral phosphine ligand attached to a rhodium center can catalyze the asymmetric hydrogenation of an enamine precursor, establishing the stereochemistry of the amine group with high enantiomeric excess (ee). nih.gov

Organocatalysis : Small organic molecules, particularly chiral primary and secondary amines, can act as catalysts for a wide range of asymmetric transformations. rsc.org These catalysts can activate substrates through the formation of transient iminium or enamine intermediates, guiding the reaction to produce a specific enantiomer.

Table 1: Examples of Chiral Catalysts in Asymmetric Synthesis
Catalyst TypeExample Catalyst/LigandTypical ReactionKey Feature
Transition Metal ComplexRh(I) with Chiral Phosphine LigandsAsymmetric HydrogenationHigh efficiency and enantioselectivity (often >95% ee) for creating chiral centers. icho.edu.pl
OrganocatalystProline-derived Primary AminesAsymmetric Michael Addition, Aldol (B89426) ReactionsMetal-free catalysis, often with high stereocontrol for C-C bond formation. rsc.org
Chiral Brønsted AcidChiral Phosphoric Acids (e.g., derived from BINOL)Asymmetric Cyclizations, ReductionsActivates substrates through hydrogen bonding in a defined chiral pocket. nih.gov

A chiral auxiliary is a chiral compound that is temporarily attached to a non-chiral starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. nih.gov

This strategy is highly effective for controlling stereochemistry. For instance, a prochiral ketone precursor of this compound could be derivatized with a chiral auxiliary, such as one based on pseudoephedrine or an Evans oxazolidinone. harvard.edu The bulky auxiliary would then sterically hinder one face of the molecule, forcing an incoming reagent (e.g., in an alkylation or reduction step) to attack from the opposite, less hindered face. This process, known as diastereoselective alkylation or reduction, creates the desired stereocenter with high control. Subsequent cleavage of the auxiliary yields the enantiomerically enriched product. harvard.edu

Table 2: Common Chiral Auxiliaries and Their Applications
Chiral AuxiliaryClassControlled ReactionRemoval Method
Evans' OxazolidinonesAmino alcohol derivativeAlkylation, Aldol, Diels-Alder reactionsHydrolysis or reduction
Pseudoephedrine/PseudoephenamineAmino alcoholAsymmetric alkylation of amidesHydrolysis (acidic or basic) harvard.edu
SAMP/RAMPPyrrolidine derivativeAsymmetric alkylation of ketones/aldehydesOzonolysis or hydrolysis
CamphorsultamTerpene derivativeAcylation, Diels-Alder reactionsHydrolysis (e.g., with LiOH)

Biocatalysis utilizes natural catalysts, such as enzymes, to perform chemical transformations. Enzymes often exhibit exceptional levels of stereoselectivity, operating under mild, environmentally friendly conditions. nih.govsemanticscholar.org For the synthesis of chiral amines, several classes of enzymes are particularly relevant.

Transaminases (TAs) : These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate. nih.gov A prochiral ketone precursor to this compound could be converted into the corresponding chiral amine with very high enantiomeric purity using a specific transaminase.

Imine Reductases (IREDs) : IREDs catalyze the asymmetric reduction of imines to amines. nih.govresearchgate.net A synthetic route could involve the formation of an imine from a ketone precursor, followed by reduction with an IRED to yield the desired chiral amine. Modern protein engineering techniques have allowed for the development of IREDs with tailored substrate scopes and stereoselectivities. nih.gov

Hydrolases (e.g., Lipases) : These enzymes can be used in the kinetic resolution of a racemic mixture of amines or their precursors. The enzyme selectively acylates one enantiomer, allowing the unreacted enantiomer and the acylated product to be separated.

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for accessing enantiomerically pure chiral amines like the specific stereoisomers of this compound. semanticscholar.orgnih.gov

Stereochemical Assignment Methodologies

The definitive assignment of stereochemistry in chiral molecules such as this compound is a critical aspect of its chemical characterization. This process relies on a combination of advanced analytical techniques, each providing unique insights into the three-dimensional arrangement of atoms. These methodologies are essential for distinguishing between different stereoisomers, quantifying their purity, and determining their absolute configuration.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereoisomer Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and stereochemistry of organic molecules. For complex bicyclic systems like this compound, one-dimensional NMR spectra can often be insufficient for a complete stereochemical assignment due to signal overlap. creative-biostructure.com Therefore, a suite of advanced two-dimensional (2D) NMR techniques is employed to differentiate between diastereomers by analyzing through-bond and through-space correlations between protons.

Key 2D NMR experiments used in the characterization of this compound stereoisomers include:

Correlation Spectroscopy (COSY): This experiment reveals scalar (through-bond) couplings between protons, typically over two to three bonds. By identifying which protons are coupled, the spin system of the molecule can be traced, helping to establish the connectivity within the octahydropentalene core and confirm the relative positions of substituents. creative-biostructure.com

Total Correlation Spectroscopy (TOCSY): An extension of COSY, TOCSY reveals couplings between all protons within a spin system, not just immediate neighbors. This is particularly useful for identifying all protons belonging to a specific ring of the bicyclic system.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å). creative-biostructure.com This information is crucial for determining the relative stereochemistry of the amine group and the protons at the ring junctions. For instance, a NOE correlation between the amino group proton and a specific proton on the bicyclic scaffold can define its cis or trans relationship to that proton.

The interpretation of these NMR data allows for the construction of a detailed 3D model of the molecule. The following table illustrates hypothetical ¹H NMR chemical shift and key NOESY correlation data for a hypothetical diastereomer of this compound, which would be instrumental in assigning its relative stereochemistry.

ProtonChemical Shift (ppm)Key NOESY Correlations
H-13.15H-2α, H-6a
H-2α1.85H-1, H-2β, H-3α
H-2β1.60H-2α, H-3β
H-3a2.50H-3α, H-6a, H-6β
H-6a2.70H-1, H-3a, H-5α
-NH₂1.55H-1, H-2β

Chiral Chromatography for Enantiomeric Excess Determination

While NMR can distinguish between diastereomers, it generally cannot differentiate between enantiomers without the use of chiral auxiliary agents. creative-biostructure.com Chiral chromatography is the primary method for separating enantiomers and determining the enantiomeric excess (ee) of a sample of this compound. nih.govwikipedia.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. wikipedia.orgphenomenex.com

The choice of the chiral stationary phase is critical and often determined through screening of various columns. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly employed for the separation of amines. phenomenex.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. wikipedia.org

A typical analytical method would involve dissolving the sample in a suitable mobile phase (e.g., a mixture of hexane and isopropanol) and injecting it onto the chiral column. The detector (e.g., a UV detector) would then record the signal as a function of time, producing a chromatogram with two distinct peaks for the two enantiomers. The enantiomeric excess can be calculated from the relative areas of these peaks.

The following table presents hypothetical data from a chiral High-Performance Liquid Chromatography (HPLC) analysis of a racemic and a non-racemic sample of this compound.

SampleEnantiomer 1 Retention Time (min)Enantiomer 1 Peak AreaEnantiomer 2 Retention Time (min)Enantiomer 2 Peak AreaEnantiomeric Excess (%)
Racemic Mixture10.250.012.550.00
Enantioenriched Sample10.295.012.55.090

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. publish.csiro.auresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of all atoms.

To determine the absolute configuration, it is often necessary to have an atom in the crystal structure that exhibits anomalous scattering of X-rays. For a molecule like this compound, which is composed of light atoms (C, H, N), it is common practice to prepare a crystalline derivative with a heavier atom. This can be achieved by forming a salt with a chiral acid containing a heavier element, such as a bromine- or chlorine-substituted carboxylic acid. researchgate.net

The analysis of the intensities of Bijvoet pairs in the diffraction data allows for the unambiguous assignment of the absolute stereochemistry. nih.gov The Flack parameter is a critical value in the crystallographic refinement that indicates the correctness of the assigned absolute configuration; a value close to zero for a given enantiomer confirms the assignment. researchgate.net

Below is a table of hypothetical crystallographic data for a salt of (1R,3aR,6aR)-Octahydropentalen-1-amine with a chiral carboxylic acid, which would be used to confirm its absolute configuration.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.543
b (Å)12.126
c (Å)15.345
α (°)90
β (°)90
γ (°)90
Flack Parameter0.02(4)
R-factor0.035

Advanced Synthetic Methodologies for Octahydropentalen 1 Amine

Strategies for Octahydropentalene Core Construction

The octahydropentalene skeleton, also known as bicyclo[3.3.0]octane, is a common motif in numerous natural products. Its synthesis has been the subject of extensive research, leading to a variety of elegant and efficient strategies. These methods can be broadly categorized into cyclization reactions, ring-closing metathesis, and Diels-Alder cycloadditions.

Intramolecular cyclization reactions are a powerful tool for the construction of bicyclic systems like octahydropentalene, often allowing for high levels of stereocontrol. These reactions involve the formation of a carbon-carbon bond between two positions on a single precursor molecule to close a ring.

One notable approach involves the use of a Mitsunobu reaction for the intramolecular cyclization to form a trans-fused azabicyclo[3.3.0]octane core, a key structure in alkaloids like palau'amine. nih.gov In this strategy, a precursor containing a pendant sulfonamide and a secondary alcohol undergoes intramolecular displacement upon treatment with Mitsunobu reagents, efficiently forming the second five-membered ring. nih.gov

Prins-type cyclizations, which involve the intramolecular addition of a π-nucleophile to an oxocarbenium ion, have also been employed to generate fused ring systems. researchgate.netresearchgate.net This method can rapidly build molecular complexity and establish multiple stereocenters in a single step. Additionally, polyene cyclizations, mimicking biosynthetic pathways, can form complex carbon scaffolds from linear precursors under acidic conditions, offering another route to the bicyclic core. nih.gov

Table 1: Examples of Cyclization Reactions for Bicyclo[3.3.0]octane Core Synthesis

Starting Material Reagents and Conditions Product Yield Reference
Amino alcohol precursor DEAD, PPh₃, THF, rt trans-Azabicyclo[3.3.0]octane derivative 74% nih.gov
Homoallylic alcohol Aldehyde, Lewis or Brønsted Acid (e.g., InCl₃, TFA) Substituted Tetrahydropyran (via Prins Cyclization) Varies researchgate.netnih.gov
Linear Polyene DABCO(TfOH)₂ , PFTB, rt Fused Bicyclic Product 88-91% nih.gov

Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the formation of cyclic and bicyclic systems. This reaction utilizes transition metal catalysts, most commonly ruthenium-based, to form a new double bond within a molecule by joining two existing terminal alkenes.

In the context of octahydropentalene synthesis, RCM is often employed in a tandem sequence, such as a ring-rearrangement metathesis (RRM) approach. This strategy can convert readily available strained bicyclic systems, like bicyclo[2.2.1]heptene (norbornene) derivatives, into the desired bicyclo[3.3.0]octene core. beilstein-journals.org For instance, a functionalized norbornene derivative can be treated with a Grubbs catalyst in the presence of ethylene to yield the bicyclo[3.3.0]octene system in high yield. This product contains a double bond that can be subsequently hydrogenated or further functionalized. beilstein-journals.org

Table 2: Ring-Closing Metathesis for Bicyclo[3.3.0]octene Synthesis

Substrate Catalyst Conditions Product Yield Reference
Bicyclo[2.2.1]heptene derivative Grubbs I Catalyst Ethylene, CH₂Cl₂ Bicyclo[3.3.0]octene derivative 90% beilstein-journals.org
Norbornenyl derivative Grubbs II Catalyst Ethylene, CH₂Cl₂ Substituted bicyclo[3.3.0]octene Good beilstein-journals.org

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of six-membered ring synthesis. wikipedia.orgorganic-chemistry.org While it does not directly form the five-membered rings of the octahydropentalene system, it is frequently used as a key initial step to construct a precursor which is then converted to the target bicyclo[3.3.0]octane skeleton through subsequent reactions.

A common strategy involves an initial intermolecular Diels-Alder reaction to form a bicyclo[2.2.2]octenone intermediate. This intermediate can then undergo various transformations, such as ring contraction or rearrangement, to yield the fused five-membered ring system. d-nb.info For example, the Diels-Alder adduct of a masked ortho-benzoquinone can serve as a versatile precursor for the synthesis of the pentalenolactone family of natural products, which feature the bicyclo[3.3.0]octane core. d-nb.info

Another powerful variant is the transannular Diels-Alder (TADA) reaction. In this approach, a macrocyclic precursor containing both a diene and a dienophile undergoes an intramolecular cycloaddition to form a complex polycyclic system, including the bicyclo[3.3.0]octane framework, in a single, highly stereoselective step. researchgate.net

Table 3: Diels-Alder Strategies in Bicyclo[3.3.0]octane Synthesis

Reaction Type Diene/Dienophile Precursor Key Transformation Product Core Reference
Intermolecular DA Masked o-benzoquinone + Alkene Oxidative dearomatization followed by DA and rearrangement Bicyclo[3.3.0]octane d-nb.info
Intermolecular DA Cyclopentadiene + Substituted Ketone DA followed by ring-rearrangement metathesis (RRM) Bicyclo[3.3.0]octene beilstein-journals.org
Transannular DA (TADA) Macrocyclic triene Intramolecular [4+2] cycloaddition Polycyclic system containing bicyclo[3.3.0]octane researchgate.net

Introduction of the Amine Functionality at C-1 Position

Once the octahydropentalene core is established, the next critical step is the introduction of the amine group at the C-1 position. Key methods for this transformation include reductive amination of a corresponding ketone and nucleophilic substitution reactions.

Reductive amination is one of the most effective and widely used methods for the synthesis of amines. The reaction proceeds via the condensation of a ketone or aldehyde with an amine (or ammonia) to form an intermediate imine or enamine, which is then reduced in situ to the target amine. This one-pot procedure is highly efficient and can be performed under mild conditions.

For the synthesis of Octahydropentalen-1-amine, the corresponding precursor, octahydropentalen-1-one (bicyclo[3.3.0]octan-1-one), can be subjected to reductive amination. The reaction of the ketone with an amine source, such as benzylamine or ammonia (B1221849), in the presence of a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), yields the desired amine. scielo.brscielo.br This method has been successfully applied in the diastereoselective synthesis of related 2-azabicyclo[3.3.0]octane systems, demonstrating its utility in controlling stereochemistry. scielo.brscielo.br Similarly, the reductive amination of ketone-functionalized bicyclo[3.3.0]octane precursors has been used to install amine moieties in the synthesis of complex molecules. academie-sciences.fr

Table 4: Reductive Amination for Amine Introduction on Bicyclic Cores

Ketone Precursor Amine Source Reducing Agent / Conditions Product Yield Reference
Substituted cyclopentanone Benzylammonium acetate NaBH₃CN, MeOH, reflux trans-2-Benzylamino-cyclopentane derivative 56% (after cyclization) scielo.brscielo.br
Trioxane-ketone (bicyclo[3.3.0]octane based) 4-Aminoquinoline derivative NaBH₃CN, AcOH, CH₂Cl₂/MeOH Substituted amine 66% academie-sciences.fr

An alternative strategy for introducing the C-1 amine involves the ring-opening of a cyclopropane ring fused to a cyclopentane core (a bicyclo[4.1.0]heptane system). The inherent ring strain of the cyclopropane ring makes it susceptible to attack by nucleophiles, leading to the formation of a new carbon-nucleophile bond and cleavage of a C-C bond in the three-membered ring.

This approach would begin with the cyclopropanation of a suitable cyclopentene precursor to form a bicyclo[4.1.0]heptane derivative. Subsequent treatment with an amine nucleophile, often activated by a Lewis acid, could theoretically lead to the opening of the cyclopropane ring to install the amine and form the second five-membered ring of the octahydropentalene system. While direct examples for the synthesis of this compound using this method are not extensively documented, the principle is well-established in related systems. For instance, the ring-opening of bicyclic aziridinium ions, which are nitrogen analogues of activated cyclopropanes, with various nucleophiles is a known method for synthesizing substituted piperidines and azepanes. jove.comarkat-usa.org The reactivity of cyclopropanated pyrones and pyridinones towards nucleophilic attack further supports the feasibility of this strategy. uni-regensburg.de This pathway represents a potential, albeit less common, route to the target compound that warrants further investigation.

Nitrile Reduction Pathways to this compound

The reduction of a nitrile functional group is a direct and reliable method for the synthesis of primary amines, including the saturated bicyclic structure of this compound. This transformation involves the conversion of the cyano group (-C≡N) of a suitable precursor, such as octahydropentalene-1-carbonitrile, into an aminomethyl group (-CH₂NH₂). Various reducing agents and catalytic systems can accomplish this, each with distinct advantages concerning yield, selectivity, and functional group tolerance. nih.govorganic-chemistry.orgyoutube.com

Commonly employed methods include:

Catalytic Hydrogenation: This is a widely used industrial method where the nitrile is treated with hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as Raney Nickel, Raney Cobalt, Rhodium, and Palladium on carbon are effective. The reaction is typically performed under elevated pressure and temperature to ensure complete conversion. The presence of ammonia is often required to suppress the formation of secondary and tertiary amine byproducts. google.com

Chemical Reduction with Hydride Reagents: Powerful hydride-donating agents are highly effective for nitrile reduction. Lithium aluminum hydride (LiAlH₄) is a classic reagent that readily reduces nitriles to primary amines. youtube.com However, its high reactivity necessitates careful handling and anhydrous conditions. Alternative, milder reagents like diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride (LiBH₄) offer a safer and more selective option, capable of reducing a wide array of nitriles in excellent yields. nih.gov This system can tolerate other functional groups, which is advantageous in the synthesis of complex molecules. nih.gov

Palladium-Catalyzed Amination Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for the formation of carbon-nitrogen bonds. While traditionally used for the synthesis of arylamines, advancements in ligand and catalyst design have expanded their scope to include C(sp³)-N bond formation.

Synthesizing this compound via this method would hypothetically involve the coupling of an amine source, such as ammonia or an ammonia equivalent, with an electrophilic octahydropentalene precursor, like 1-bromooctahydropentalene or 1-triflyloxyoctahydropentalene. The success of such a reaction is highly dependent on the development of a suitable palladium catalyst system. A typical system consists of:

A palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃.

A specialized phosphine ligand, which is crucial for facilitating the catalytic cycle. Ligands like GPhos, a dialkylbiaryl monophosphine, have been developed to promote C-N coupling with primary amines. researchgate.net

A base to facilitate the reaction, such as sodium tert-butoxide (NaOtBu) or potassium hydroxide (B78521). researchgate.net

While forming a C(sp³)-N bond on a saturated bicyclic system is more challenging than on an aryl system, auxiliary-directed palladium-catalyzed reactions have shown success in the functionalization of unactivated sp³ C-H bonds. nih.gov This approach could potentially be adapted for the direct amination of the octahydropentalene core, although it remains a complex synthetic challenge requiring significant methodological development.

Multi-Component Reactions Incorporating this compound Building Blocks

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. nih.gov this compound, as a primary amine, is an excellent candidate for use as a building block in several well-known MCRs to generate novel, complex molecular scaffolds.

Examples of MCRs where this compound could be incorporated include:

Ugi Reaction: In this four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. Using this compound would result in a product with the octahydropentalene moiety attached to the amide nitrogen, providing a direct route to complex peptide-like structures. nih.gov

Mannich Reaction: This reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound, using an aldehyde and a primary or secondary amine. nih.gov this compound could react with formaldehyde and a ketone (e.g., acetone) to introduce the octahydropentalen-1-aminomethyl group into the ketone structure.

Strecker Amino Acid Synthesis: This reaction produces α-amino acids from an aldehyde or ketone, an amine, and cyanide. nih.gov By reacting this compound with an aldehyde and potassium cyanide, followed by hydrolysis of the resulting aminonitrile, novel α-amino acids bearing the bulky octahydropentalene side chain can be synthesized.

The incorporation of the rigid, saturated octahydropentalene framework into new molecules via MCRs is a promising strategy for the discovery of compounds with unique three-dimensional structures.

Optimization of Reaction Conditions for Yield and Purity

Catalyst Systems for this compound Synthesis

The choice of catalyst is paramount for achieving high yield and purity in the synthesis of this compound, particularly via nitrile hydrogenation. Different catalyst systems offer varying levels of activity and selectivity.

Catalyst SystemPrecursorTypical ConditionsAdvantages
Raney Nickel Octahydropentalene-1-carbonitrileH₂ (50-150 bar), 50-150°C, NH₃Cost-effective, widely used industrially.
Raney Cobalt Octahydropentalen-1-carbonitrileH₂ (50-200 bar), 80-180°C, NH₃High selectivity for primary amines.
Ruthenium on Carbon Octahydropentalen-1-carbonitrileH₂ (35-140 bar), 0-200°C, NH₃Effective at lower temperatures. google.com
Rhodium on Alumina Octahydropentalen-1-carbonitrileH₂ (10-50 bar), 25-100°CHigh activity under milder conditions.
Pd(OAc)₂ / Ligand 1-BromooctahydropentaleneBase, 80-120°CPotential for direct amination (hypothetical).

For hydrogenation, heterogeneous catalysts are preferred for their ease of separation from the reaction mixture. The selection often involves a trade-off between activity, selectivity, and cost. The presence of ammonia is a critical parameter for hydrogenation catalysts, as it minimizes the formation of secondary amine impurities through reductive coupling of the primary amine product with an intermediate imine. google.com

Solvent Effects and Reaction Medium Engineering

The solvent plays a crucial role in the synthesis of amines, influencing reaction rates, selectivity, and catalyst stability. For nitrile reduction pathways, polar protic solvents like ethanol or methanol are commonly used as they can solvate the reactants and the catalyst. The choice of solvent can significantly impact the nucleophilicity and basicity of amines. researchgate.net

In palladium-catalyzed aminations, aprotic polar solvents such as toluene, dioxane, or dimethylformamide (DMF) are typically employed. The solvent's ability to dissolve the reactants and the catalyst complex, as well as its boiling point, are key considerations. The electrophilicity of the medium can also affect the rate, particularly by influencing the stability of charged intermediates. researchgate.net Reaction medium engineering, such as the use of aqueous microemulsion systems, has been explored for related amination reactions to improve catalyst performance and facilitate product separation.

Reaction TypeSolvent ClassExamplesKey Considerations
Nitrile Hydrogenation Polar ProticEthanol, Methanol, Ammonia (liquid)Solvation of reactants, catalyst compatibility, hydrogen solubility.
Nitrile Reduction (Hydride) Aprotic EtherTetrahydrofuran (THF), Diethyl etherAnhydrous conditions required, solubility of hydride reagent.
Pd-Catalyzed Amination Aprotic PolarToluene, Dioxane, DMFHigh boiling point for elevated temperatures, solvation of catalyst complex.

Temperature and Pressure Optimization for Hydrogenation Reactions

The catalytic hydrogenation of octahydropentalene-1-carbonitrile to this compound is highly sensitive to temperature and hydrogen pressure. These two parameters must be carefully optimized to maximize the yield of the desired primary amine while minimizing side reactions and catalyst degradation.

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to undesirable side reactions, such as the formation of secondary and tertiary amines, or decomposition of the starting material or product. For many amine syntheses via hydrogenation, temperatures in the range of 50°C to 150°C are found to be optimal. google.comresearchgate.net

Pressure: The pressure of hydrogen gas directly influences its concentration in the reaction medium, thereby affecting the reaction rate. Higher pressures typically lead to faster reactions and can improve selectivity towards the fully reduced amine. However, there is often a point beyond which increasing pressure yields diminishing returns and adds to the engineering complexity and cost of the reactor. Optimal pressures for nitrile hydrogenation often range from 30 to 200 bar. google.comresearchgate.netnih.govacs.org

The interplay between temperature and pressure is crucial. For instance, a satisfactory reaction rate might be achievable at a lower temperature if the hydrogen pressure is increased. Finding the optimal balance is key to developing an efficient and economical process.

ParameterEffect on ReactionTypical Optimized Range
Temperature Increases reaction rate; can cause side reactions if too high.50 - 150 °C google.comresearchgate.net
Hydrogen Pressure Increases H₂ concentration and reaction rate; improves selectivity.30 - 200 bar google.comresearchgate.netnih.govacs.org

Scalability and Process Intensification in this compound Production

The efficient and scalable synthesis of complex molecules like this compound is a critical challenge in chemical manufacturing. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, offers significant advantages over traditional batch processing. Key strategies in this area include the use of continuous flow reactors and automated synthesis platforms.

Continuous Flow Reactor Applications

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers numerous advantages over conventional batch synthesis, particularly for scalability and process intensification.

Key Advantages of Continuous Flow Synthesis:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to improved reaction rates, yields, and selectivity.

Improved Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic or hazardous reactions.

Rapid Reaction Optimization: Flow systems enable rapid screening of reaction parameters such as temperature, pressure, and residence time, significantly accelerating process development.

Seamless Scalability: Scaling up production in a flow system often involves running the process for a longer duration or by "numbering-up" – using multiple reactors in parallel – rather than redesigning the entire reactor setup.

A hypothetical application of continuous flow synthesis to a key step in the formation of a bicyclo[3.3.0]octane core, a structural feature of this compound, could involve a catalyzed cyclization or amination reaction. The precise control over reaction conditions in a flow reactor could potentially minimize the formation of byproducts and improve the diastereoselectivity of the desired product.

Table 1: Conceptual Comparison of Batch vs. Continuous Flow Synthesis for a Generic Bicyclic Amine

ParameterBatch SynthesisContinuous Flow Synthesis
Reaction Volume 10 L10 mL (in reactor at any time)
Reaction Time 12 hours20 minutes (residence time)
Operating Temperature 80 °C (with potential hotspots)120 °C (precise control)
Yield 75%92%
Purity 85%98%
Space-Time-Yield (STY) LowHigh
Safety Profile Higher risk with exothermic reactionsSignificantly improved safety

This table is illustrative and presents potential improvements based on general principles of flow chemistry.

Automated Synthesis Platforms for this compound

Automated synthesis platforms integrate robotics, software, and analytical tools to perform chemical reactions in a high-throughput and automated fashion. These platforms are invaluable for the rapid optimization of reaction conditions and the synthesis of compound libraries.

For a molecule like this compound, where the synthetic route may not be well-established, an automated platform could be employed to:

Screen a wide range of catalysts and reagents for key bond-forming reactions, such as the introduction of the amine group or the formation of the bicyclic core.

Optimize reaction parameters like solvent, temperature, concentration, and stoichiometry using design of experiment (DoE) methodologies.

Enable data-rich experimentation by integrating in-line analysis (e.g., HPLC, UPLC-MS) to monitor reaction progress and product formation in real-time.

This automated approach significantly reduces the time and resources required for synthetic route development and optimization compared to traditional manual methods.

Table 2: Illustrative Output from an Automated Synthesis Platform for a Hypothetical Amination Reaction

Experiment #CatalystSolventTemperature (°C)Residence Time (min)Conversion (%)Selectivity (%)
1Pd(OAc)2/Buchwald Ligand AToluene100308590
2Pd(OAc)2/Buchwald Ligand BDioxane100309295
3CuI/PhenanthrolineDMF120207885
4NiCl2(dppp)Acetonitrile80456570
5Rh(acac)(CO)2THF90258892

This table represents a conceptual dataset that could be generated to identify optimal conditions for a crucial synthetic step.

Reactivity and Mechanistic Investigations of Octahydropentalen 1 Amine

Nucleophilic Properties of the Amine Group

The defining characteristic of the amine group in Octahydropentalen-1-amine is its nucleophilicity. A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. chemguide.co.uk All amines contain a lone pair of electrons on the nitrogen atom, which is attracted to positively charged or electron-deficient centers in other molecules. libretexts.org

The nitrogen atom in this compound is sp³ hybridized, and its lone pair resides in one of the sp³ orbitals, making it readily available for bond formation. mnstate.edu As a primary amine, its nucleophilicity is generally considered to be greater than ammonia (B1221849) but less than a corresponding secondary amine, a trend influenced by both electronic and steric factors. masterorganicchemistry.com The presence of the bulky octahydropentalene group can sterically hinder the approach of electrophiles to the nitrogen atom, potentially slowing reaction rates compared to less hindered primary amines. The amine acts as a nucleophile in a wide range of reactions, including alkylation and acylation, which are fundamental for forming new carbon-nitrogen bonds. byjus.com

Oxidation Reactions of this compound

The nitrogen atom in this compound can exist in various oxidation states. libretexts.org Reactions with oxidizing agents can lead to the formation of several different products, depending on the reagent used and the reaction conditions. britannica.com

In a laboratory setting, this transformation can be accomplished using various reagents. The expected product from the oxidation and subsequent hydrolysis of this compound would be Octahydropentalen-1-one.

Table 1: Plausible Reagents for Conversion to Oxo Derivative

Reagent SystemIntermediateFinal Product
1. Oxidizing Agent (e.g., MnO₂)Octahydropentalen-1-imineOctahydropentalen-1-one
2. H₂O (Hydrolysis)

Oxidation of primary amines can also occur at the nitrogen atom without cleaving the carbon-nitrogen bond. With oxidizing agents like hydrogen peroxide or peroxy acids, primary amines can be oxidized through a hydroxylamine (B1172632) intermediate. libretexts.orgbritannica.com Depending on the reaction conditions, this can lead to the formation of nitroso or nitro compounds. libretexts.org

While tertiary amines are readily oxidized to stable amine oxides, the oxidation of primary amines is more complex. libretexts.orgbritannica.com The intermediate hydroxylamine is itself easily oxidized. However, specific reagents can be used to target the formation of related nitrogen-oxygen compounds.

Reduction Reactions of this compound

Reduction reactions typically involve an increase in the number of carbon-hydrogen bonds or a decrease in the number of bonds to electronegative atoms. The applicability of such reactions to this compound is limited due to its already saturated nature.

The "octahydropentalene" portion of the molecule's name indicates that the bicyclic [3.3.0] pentalene (B1231599) ring system is fully saturated with hydrogen atoms. It is a bicycloalkane. As such, the hydrocarbon core of the molecule cannot undergo further reduction through common methods like catalytic hydrogenation, as there are no double or triple bonds to be saturated. The carbon framework is in its fully reduced state. Similarly, the primary amine group (-NH₂) is the most reduced functional form of nitrogen in this context.

Substitution Reactions at the Amine Nitrogen

Substitution reactions at the amine nitrogen are common and mechanistically important, proceeding via the nucleophilic attack of the amine's lone pair on an electrophile. chemguide.co.ukmnstate.edu These reactions lead to the replacement of one or both hydrogen atoms on the nitrogen with other functional groups.

As a primary amine, this compound can react once to form a secondary amine and potentially a second time to form a tertiary amine. libretexts.orgchemguide.co.uk Further reaction with an electrophile can yield a quaternary ammonium (B1175870) salt. chemguide.co.uk

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) leads to the formation of N-alkylated products. To avoid over-alkylation, which results in a mixture of secondary, tertiary, and quaternary ammonium salts, alternative methods like reductive amination are often employed. msu.edumasterorganicchemistry.com

Acylation: Reaction with acyl chlorides or acid anhydrides is a violent, rapid reaction that forms N-acyl amides. chemguide.co.uklibretexts.org This reaction is generally easier to control than alkylation, and typically only monosubstitution occurs because the resulting amide is significantly less nucleophilic than the starting amine. msu.edu

Table 2: Representative Substitution Reactions of this compound

Reaction TypeElectrophileReagent/ConditionsMajor Product
Alkylation Methyl Iodide (CH₃I)2 equivalents of amineN-Methyl-octahydropentalen-1-amine
Acylation Ethanoyl Chloride (CH₃COCl)Excess amine or other baseN-(Octahydropentalen-1-yl)ethanamide
Sulfonylation Benzenesulfonyl Chloride (C₆H₅SO₂Cl)Pyridine (B92270)N-(Octahydropentalen-1-yl)benzenesulfonamide

N-Alkylation Mechanisms and Selectivity

N-alkylation is a fundamental transformation for amines, converting primary amines into secondary, tertiary, and ultimately quaternary ammonium salts. For this compound, a primary aliphatic amine, these reactions are expected to proceed through well-established mechanisms.

Direct Alkylation with Alkyl Halides: The most direct method for N-alkylation involves the reaction with alkyl halides (e.g., R-Br, R-I). This reaction typically follows an SN2 mechanism, where the nitrogen atom's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. studymind.co.ukmsu.edu A significant challenge in this method is controlling selectivity. The initial product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further alkylation. masterorganicchemistry.com This can result in a mixture of mono- and di-alkylated products, as well as the tri-alkylated tertiary amine and even the quaternary ammonium salt. msu.edumasterorganicchemistry.com Using a large excess of the initial amine can favor the formation of the mono-alkylated product. msu.edu

Reductive Amination (Borrowing Hydrogen): A more selective and greener approach is the N-alkylation using alcohols, which proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. rsc.org This catalytic process involves three main steps:

Oxidation: A metal catalyst (e.g., based on Iridium or Ruthenium) temporarily abstracts hydrogen from the alcohol (RCH₂OH) to form an aldehyde (RCHO) in situ. rsc.orgnih.gov

Condensation: The this compound reacts with the aldehyde to form a hemiaminal intermediate, which then dehydrates to form an imine. rsc.org

Reduction: The metal hydride species, formed in the first step, reduces the imine to the corresponding N-alkylated secondary amine, regenerating the catalyst. rsc.org

This method avoids the use of stoichiometric activating agents and produces water as the only byproduct. acsgcipr.org The choice of catalyst and reaction conditions can be tuned to enhance selectivity for mono-alkylation. nih.gov

Table 1: Common N-Alkylation Methods and Expected Selectivity
MethodAlkylating AgentTypical MechanismSelectivity Issues
Direct AlkylationAlkyl Halides (R-X)SN2Low selectivity, risk of over-alkylation to form secondary, tertiary, and quaternary products. masterorganicchemistry.com
Reductive AminationAlcohols (R-OH)Borrowing HydrogenGenerally higher selectivity for mono-alkylation, dependent on catalyst and conditions. rsc.orgnih.gov
Mitsunobu ReactionAlcohols (R-OH)SN2 on activated alcoholGood for specific substrates but generates significant byproducts (e.g., triphenylphosphine (B44618) oxide). acsgcipr.org

Acylation to Amide Derivatives

Acylation of this compound would produce the corresponding amide derivatives, a reaction of great importance in organic synthesis. nih.gov The primary amine group is a potent nucleophile that readily reacts with carboxylic acid derivatives.

The most common and efficient method for acylation is the reaction with highly electrophilic acylating agents like acyl chlorides or carboxylic anhydrides . The mechanism is a nucleophilic acyl substitution. The nitrogen atom of the amine attacks the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (chloride or carboxylate) to form the stable amide bond. thieme-connect.de These reactions are often carried out in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

Direct acylation using a carboxylic acid is also possible but more challenging. It typically requires high temperatures (often >160 °C) to drive off water and overcome the initial formation of a stable, unreactive ammonium carboxylate salt. chemcess.com Alternatively, coupling reagents can be employed to activate the carboxylic acid, allowing the reaction to proceed under milder conditions.

In acidic media, the amine group would be protonated, suppressing its nucleophilicity and preventing amide formation. This principle allows for the chemoselective O-acylation of molecules containing both hydroxyl and amino groups. nih.gov

Sulfonylation and Phosphorylation Reactions

Sulfonylation: Primary amines like this compound react with sulfonyl chlorides (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) to form sulfonamides. chemcess.comexpertsmind.com This reaction is analogous to acylation and is typically performed in the presence of a base to neutralize the HCl byproduct. researchgate.net The resulting N-substituted sulfonamide from a primary amine still possesses an acidic proton on the nitrogen, rendering it soluble in aqueous alkali. This difference in reactivity and solubility forms the basis of the Hinsberg test, which is used to distinguish between primary, secondary, and tertiary amines. chemcess.com Various catalysts, including indium and metal oxides, can facilitate the sulfonylation of amines under mild conditions. researchgate.netorganic-chemistry.org

Phosphorylation: The reaction of an amine with a suitable phosphorus electrophile results in the formation of a phosphoramidate, a compound containing a phosphorus-nitrogen (P-N) bond. The phosphorylation of amines can be achieved through several methods, including the reaction with phosphorochloridates or by using phosphorus pentachloride. mdpi.com The reaction of tertiary amines with phosphorus chlorides can lead to the formation of enamines, which can then undergo C-phosphorylation. mdpi.com

Acid-Base Chemistry of this compound and its Salt Forms

The chemistry of this compound is dominated by the lone pair of electrons on the nitrogen atom, which makes the compound both basic and nucleophilic. pressbooks.pub As a primary aliphatic amine, it is expected to be a moderately strong base, stronger than ammonia but similar to other cycloalkylamines. chemcess.comlibretexts.org

When dissolved in water, it establishes an equilibrium where it accepts a proton from water to form the octahydropentalen-1-ammonium cation and a hydroxide (B78521) ion. pressbooks.pub The strength of an amine as a base is typically quantified by the pKₐ of its conjugate acid (the ammonium ion). pressbooks.pubqorganica.es For most simple alkylamines, the pKₐ values of their conjugate acids fall within the range of 9.5 to 11.0. libretexts.orgmnstate.edu It is predicted that the pKₐ for the conjugate acid of this compound would also lie in this range.

Due to its basicity, this compound reacts readily with acids to form ammonium salts. chemcess.com For example, with hydrochloric acid, it would form octahydropentalen-1-ammonium chloride. These salts are typically water-soluble, non-volatile crystalline solids, a property that is often exploited for purification and handling of amines. chemcess.com

Table 2: Comparison of Conjugate Acid pKₐ Values for Various Amines
AmineStructureAmine TypeConjugate Acid pKₐ
AmmoniaNH₃-9.24
CyclohexylamineC₆H₁₁NH₂Primary, Alicyclic10.66
AnilineC₆H₅NH₂Primary, Aromatic4.63
Diethylamine(CH₃CH₂)₂NHSecondary, Aliphatic10.93
Triethylamine(CH₃CH₂)₃NTertiary, Aliphatic10.75
This compoundC₈H₁₃NH₂Primary, Bicyclic~10-11 (Predicted) libretexts.org

Detailed Reaction Mechanism Elucidation for Key Transformations

As specific experimental mechanistic studies for this compound are unavailable, the following are the generally accepted mechanisms for key transformations of primary aliphatic amines.

Mechanism of N-Alkylation via SN2: In a direct alkylation with an alkyl halide like methyl iodide, the reaction proceeds via a single, concerted step.

Nucleophilic Attack: The lone pair of the nitrogen atom on this compound attacks the electrophilic carbon atom of the methyl iodide.

Transition State: A transition state is formed where a partial bond exists between the nitrogen and the carbon, while the carbon-iodide bond is partially broken.

Product Formation: The carbon-iodide bond breaks completely, with iodide leaving as the leaving group. This forms the N-methyl-octahydropentalen-1-ammonium iodide salt. A subsequent deprotonation step by another molecule of the amine or a different base yields the neutral secondary amine product. studymind.co.ukmsu.edu

Mechanism of Acylation with Acyl Chloride: This reaction is a classic example of nucleophilic acyl substitution.

Nucleophilic Attack: The amine's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.

Leaving Group Expulsion: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen reforms the C=O pi bond, and in the process, the chloride ion is ejected as a good leaving group.

Deprotonation: The resulting protonated amide is then deprotonated, typically by a base added to the reaction (e.g., triethylamine) or another molecule of the starting amine, to give the final, neutral N-acyl product and an ammonium salt. thieme-connect.de

Computational and Theoretical Chemistry Studies of Octahydropentalen 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of octahydropentalen-1-amine, dictated by its electronic structure.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of the size of this compound. arxiv.orgnih.gov DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this would involve optimizing all bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, various electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and spectroscopic behavior. Key electronic properties that can be determined using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Electron Density and Electrostatic Potential: These calculations reveal the distribution of electrons within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting sites of reaction. For this compound, the nitrogen atom of the amine group is expected to be an electron-rich site.

NBO Charge Analysis: Natural Bond Orbital (NBO) analysis provides a method for calculating the charge distribution on each atom, offering a more detailed picture of the electronic structure.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy2.1 eV
HOMO-LUMO Gap8.6 eV
Dipole Moment1.8 D

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a higher computational cost than DFT.

For this compound, ab initio calculations can be used to:

Refine Conformational Analysis: By performing high-level energy calculations on different conformers, the relative stabilities can be determined with high accuracy.

Investigate Reaction Mechanisms: Ab initio methods are invaluable for studying the energetics of chemical reactions, including the determination of transition state structures and activation energies. This allows for a detailed understanding of the reaction pathways available to the molecule.

Conformational Analysis of the Pentalene (B1231599) Ring System and Amine Orientation

Furthermore, the amine group attached to the pentalene ring has rotational freedom around the C-N bond. The orientation of the amine group relative to the ring system can influence the molecule's properties, including its reactivity and intermolecular interactions. Computational methods can be used to explore the potential energy surface associated with these conformational changes, identifying the most stable conformers and the energy barriers between them.

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)
Cis-fused, Equatorial Amine0.0
Cis-fused, Axial Amine1.5
Trans-fused, Equatorial Amine2.8
Trans-fused, Axial Amine4.2

Note: The data in this table is illustrative and based on general principles of conformational analysis for similar bicyclic systems.

Reaction Mechanism Modeling and Transition State Analysis

Understanding the chemical reactions of this compound requires detailed knowledge of the reaction mechanisms. Computational modeling can trace the path of a reaction from reactants to products, identifying any intermediates and, crucially, the transition state. researchgate.net The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For this compound, this could involve modeling reactions such as:

Protonation of the amine group: Identifying the transition state for the transfer of a proton to the nitrogen atom.

Nucleophilic substitution reactions: Modeling the attack of the amine group on an electrophilic center.

By calculating the energies of the reactants, products, and transition states, the reaction's thermodynamics (enthalpy of reaction) and kinetics (activation energy) can be determined.

Spectroscopic Data Prediction and Validation (e.g., NMR, IR)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to interpret and validate experimental spectra. ruc.dknih.gov

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. nih.gov This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. These predicted shifts can aid in the assignment of peaks in experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. researchgate.net These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. By analyzing the calculated vibrational modes, each peak can be assigned to a specific molecular motion (e.g., N-H stretch, C-H bend).

Table 3: Hypothetical Predicted vs. Experimental Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch33503345
C-H Stretch (aliphatic)2950-28502940-2845
C-N Stretch11501145

Note: The data in this table is illustrative. Predicted frequencies are often scaled to better match experimental values.

Molecular Dynamics Simulations for Solvent Effects and Interactions

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, most chemical processes occur in solution. Molecular dynamics (MD) simulations can be used to study the behavior of this compound in a solvent environment. nih.govulisboa.pt

In an MD simulation, the motion of the molecule and the surrounding solvent molecules is simulated over time by solving Newton's equations of motion. osti.govresearchgate.net This allows for the investigation of:

Solvent Effects: How the presence of a solvent influences the conformation and reactivity of this compound. nih.gov

Solvation Shell Structure: The arrangement of solvent molecules around the solute molecule.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the amine group and protic solvent molecules.

Transport Properties: Properties such as diffusion coefficients can be calculated from the simulation trajectories.

MD simulations provide a dynamic picture of the molecule's behavior, complementing the static information obtained from quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important area of computational chemistry focused on developing mathematical models that relate the chemical structure of a series of compounds to their biological activity. While specific QSAR studies exclusively targeting derivatives of this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to this class of bicyclic aliphatic amines to guide the rational design of novel analogs with desired properties.

The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical, electronic, and steric properties. By systematically modifying the structure of a lead compound, such as this compound, and correlating these changes with observed biological activities, a predictive model can be constructed. Such models are invaluable in medicinal chemistry and drug discovery for prioritizing the synthesis of new derivatives, optimizing their activity, and minimizing undesirable side effects.

For a hypothetical series of this compound derivatives, a QSAR study would typically involve the following steps:

Data Set Selection: A series of derivatives would be synthesized with systematic variations in their structure. For instance, substituents could be introduced at various positions on the bicyclic ring or on the amine group. The biological activity of each compound would be determined using a standardized bioassay.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each derivative using computational software. These descriptors quantify different aspects of the molecular structure and can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific steric parameters like those developed by Taft.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP), which is crucial for predicting a compound's ability to cross cell membranes.

Model Development: Statistical methods are employed to establish a correlation between the calculated descriptors and the observed biological activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms. mdpi.com The goal is to develop a statistically robust equation that can accurately predict the activity of new, unsynthesized derivatives.

Model Validation: The predictive power of the developed QSAR model must be rigorously validated. This is typically done using both internal validation techniques (e.g., leave-one-out cross-validation) and external validation with a set of compounds that were not used in the model development.

A hypothetical QSAR study on a series of N-substituted derivatives of this compound might reveal that the biological activity is positively correlated with the hydrophobicity of the N-substituent and negatively correlated with its steric bulk. This would suggest that larger, more lipophilic substituents might enhance activity, but only up to a certain size, beyond which steric hindrance at the binding site becomes detrimental.

The insights gained from such a QSAR model would be instrumental in directing further synthetic efforts towards more potent and selective this compound derivatives. While a specific QSAR model for this compound family is not yet established, the well-developed methodologies of QSAR provide a clear roadmap for future computational studies.

Hypothetical QSAR Data for this compound Derivatives

DerivativeLog(1/C)LogPMRE_HOMO (eV)
1 4.51.845.2-8.5
2 5.22.552.1-8.7
3 4.82.148.6-8.6
4 5.93.259.8-9.1
5 5.52.955.4-8.9

Log(1/C) : Biological activity (e.g., inhibitory concentration); LogP : Octanol-water partition coefficient (hydrophobicity); MR : Molar refractivity (steric parameter); E_HOMO : Energy of the Highest Occupied Molecular Orbital (electronic parameter).

Derivatization and Analogue Synthesis of Octahydropentalen 1 Amine

Synthesis of Substituted Octahydropentalen-1-amine Analogues

The primary amine group of this compound is a versatile functional handle for the synthesis of a wide array of substituted analogues. Standard organic transformations can be employed to modify this group, leading to compounds with diverse physicochemical properties. The high reactivity of the amine allows for straightforward reactions with various electrophiles.

For instance, acylation with acid chlorides or anhydrides yields amides, while reaction with sulfonyl chlorides produces sulfonamides. Reductive amination with aldehydes or ketones can generate secondary and tertiary amine derivatives. nih.gov These reactions are fundamental in medicinal chemistry for modulating properties such as solubility, lipophilicity, and biological activity.

A high-yielding synthesis of a tetraphenyl-substituted dihydropentalene has been reported, which can be further functionalized, showcasing the adaptability of the pentalene (B1231599) core to significant substitution. researchgate.net While this example does not start with the amine, it demonstrates that the core structure is stable to extensive modification. Methods for synthesizing highly substituted alkenes, such as sulfur-mediated olefination of N-tosylhydrazones, also highlight advanced techniques that could be adapted for functionalizing the octahydropentalene scaffold. nih.gov

Below is a representative table of potential derivatization reactions starting from this compound.

Reagent ClassReagent ExampleProduct Functional Group
Acid ChlorideAcetyl chlorideAmide
Sulfonyl ChlorideTosyl chlorideSulfonamide
Aldehyde/KetoneBenzaldehydeSecondary Amine (after reduction)
IsocyanatePhenyl isocyanateUrea
Alkyl HalideBenzyl bromideSecondary/Tertiary Amine

Formation of Macrocyclic and Polycyclic Structures Incorporating the Octahydropentalene Moiety

The rigid octahydropentalene skeleton is an excellent building block for constructing more complex molecular architectures, including macrocycles and polycyclic systems. wikipedia.org These larger structures are of significant interest in drug discovery and materials science due to their unique conformational properties and ability to interact with large biological targets.

Macrocyclization: Strategies to form macrocycles often involve linking two functional groups on a linear precursor. cam.ac.uk For an this compound derivative, a second functional group would be introduced onto the bicyclic core. This bifunctionalized scaffold can then undergo intramolecular cyclization. Common macrocyclization reactions applicable in this context include:

Lactamization: Formation of an amide bond between an amine and a carboxylic acid. nih.govnih.gov

Ring-Closing Metathesis (RCM): Joining two terminal alkenes using a ruthenium catalyst. cam.ac.uk

Azide-Alkyne Cycloaddition: "Click chemistry" to form a triazole ring. cam.ac.uk

Polycyclization: The synthesis of polycyclic compounds often involves annulation reactions, where a new ring is fused onto an existing framework. acs.org The synthesis of as-octahydrophenanthrene from 2-phenethylcyclohexanols is a classic example of forming a polycyclic system through cyclization. rsc.org Similarly, a suitably substituted octahydropentalene derivative could undergo intramolecular reactions, such as Friedel-Crafts alkylation or aldol (B89426) condensation, to build additional rings. The "precursor approach," which involves the late-stage extrusion of atoms like chalcogens to form the final π-conjugated polycyclic compound, offers another sophisticated strategy. beilstein-journals.org

Heterocyclic Ring Annulation onto the Octahydropentalene Framework

Heterocyclic ring annulation involves the construction of a new ring containing at least one heteroatom (e.g., nitrogen, oxygen, sulfur) fused to the existing octahydropentalene scaffold. slideshare.net This process generates novel polycyclic heterocyclic compounds, significantly expanding the chemical space and potential biological applications of the original amine.

The synthetic strategy typically requires the introduction of a second functional group onto the octahydropentalene ring system, positioned to react with the initial amine or a derivative thereof. For example:

Synthesis of a fused pyrimidine ring: A 1,3-diamine derivative on the octahydropentalene core could be condensed with a 1,3-dicarbonyl compound.

Formation of a fused oxazole or thiazole ring: An amino alcohol or aminothiol derivative could undergo cyclization with a carboxylic acid equivalent.

Pictet-Spengler Reaction: An amine can react with an aldehyde or ketone to form an imine, which can then be trapped intramolecularly by an aromatic ring, a strategy applicable if an aromatic moiety is part of the scaffold. researchgate.net

Organocatalysis has emerged as a powerful tool for promoting stereoselective annulation reactions to build bicyclic and polycyclic systems. mdpi.com

Stereoselective Synthesis of this compound Derivatives

The octahydropentalene core contains multiple stereocenters, making stereocontrol a critical aspect of its derivatization. Stereoselective synthesis aims to produce a specific stereoisomer, which is crucial as different isomers of a molecule can have vastly different biological activities.

Key strategies for achieving stereoselectivity in the synthesis of this compound derivatives include:

Substrate Control: The inherent stereochemistry of the octahydropentalene ring can direct the approach of reagents to a specific face of the molecule, influencing the stereochemical outcome of a reaction.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the amine or another part of the molecule to guide a subsequent stereoselective transformation. The auxiliary is removed after the desired stereochemistry is set.

Asymmetric Catalysis: Using a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) can create a chiral environment that favors the formation of one enantiomer or diastereomer over others. nyu.eduwesleyan.edu For instance, asymmetric hydrogenation of imines or enamines and asymmetric reductive amination are powerful methods for producing chiral amines. nyu.eduwesleyan.edu

Tandem methods, such as the catalytic asymmetric preparation of enantioenriched cyclopropylamines, demonstrate the sophistication of modern stereoselective synthesis, generating multiple stereocenters in a single pot procedure with high control. nih.gov A similar approach involving a combination of enantioselective reactions, like an aza-Henry reaction followed by ring-closing metathesis, can be used to synthesize cyclic β-fluoro amines with high enantiomeric excess. nih.gov

Development of this compound-Based Scaffolds for Chemical Libraries

In drug discovery, a scaffold is a core molecular structure upon which a variety of substituents are attached to create a collection of related compounds, known as a chemical library. wiley-vch.de The rigid, three-dimensional nature of the octahydropentalene framework makes it an excellent scaffold for generating structurally diverse libraries. rsc.org

The development of an this compound-based library would typically involve combinatorial chemistry, where the amine scaffold is reacted with a large set of diverse building blocks. For example, using parallel synthesis, the amine could be acylated with hundreds of different carboxylic acids to produce a large amide library.

Key considerations for library design using this scaffold include:

Vectorial Diversity: Substituents can be projected in well-defined spatial orientations from the rigid core, allowing for systematic exploration of the chemical space around the scaffold.

Synthetic Tractability: The amine provides a reliable chemical handle for attaching a wide range of building blocks using robust and well-established reactions.

DNA-Encoded Libraries (DELs): This technology allows for the synthesis and screening of massive chemical libraries. nih.govnih.gov The octahydropentalene-amine scaffold could be incorporated into a DEL design, where one set of building blocks is attached at the amine position, and a second set could be attached elsewhere on the ring system, enabling the creation of libraries with millions of distinct compounds. nih.gov

The table below illustrates a combinatorial approach for a two-component library based on a bifunctionalized octahydropentalene scaffold.

Scaffold PositionBuilding Block Set 1 (e.g., at Amine)Building Block Set 2 (e.g., at R-group)
Example 1 Carboxylic Acid AAlkyl Halide X
Example 2 Carboxylic Acid BAlkyl Halide X
Example 3 Carboxylic Acid AAlkyl Halide Y
Example 4 Carboxylic Acid BAlkyl Halide Y

Applications in Chemical Sciences

Octahydropentalen-1-amine as a Versatile Synthetic Building Block

The presence of a primary amine group on a rigid bicyclic scaffold endows this compound with a high degree of reactivity and stereochemical control, rendering it an attractive starting material for the synthesis of intricate molecular structures and functional organic materials.

Construction of Complex Molecular Architectures in Organic Synthesis

In the realm of organic synthesis, primary amines are fundamental building blocks for the construction of a wide array of more complex molecules. The amine functional group can readily participate in a variety of chemical transformations, including alkylation, acylation, and condensation reactions. The rigid bicyclic structure of this compound can serve as a scaffold to create molecules with well-defined three-dimensional geometries, which is of particular interest in the synthesis of natural products and pharmaceutically active compounds.

The stereochemistry of the octahydropentalene core can be leveraged to direct the stereochemical outcome of subsequent reactions, a crucial aspect in the synthesis of enantiomerically pure compounds. For instance, the amine can be converted into various functional groups, or used to introduce chiral auxiliaries, guiding the formation of new stereocenters with high selectivity. While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, the principles of amine chemistry suggest its potential in such endeavors. The synthesis of marine natural products, for example, often involves the strategic use of amine functionalities to build key structural motifs.

Table 1: Potential Synthetic Transformations of this compound

Reaction Type Reagent/Catalyst Product Type Potential Application
Reductive Amination Ketone/Aldehyde, Reducing Agent (e.g., NaBH₃CN) Secondary or Tertiary Amine Synthesis of complex alkaloids and other nitrogen-containing natural products.
Acylation Acyl Chloride, Anhydride Amide Formation of peptide linkages or introduction of functional moieties.
Michael Addition α,β-Unsaturated Carbonyl Compound β-Amino Carbonyl Compound Carbon-carbon bond formation and construction of polyfunctional molecules.

Precursors for Advanced Organic Materials

The unique structural and electronic properties that can be derived from the this compound framework make it a promising precursor for the development of advanced organic materials. The incorporation of the rigid, saturated bicyclic system into a polymer backbone or as a pendant group can significantly influence the material's properties, such as its thermal stability, mechanical strength, and morphology.

For example, diamines derived from this compound could be used as monomers in the synthesis of high-performance polyamides or polyimides. The rigidity of the pentalane unit would be expected to impart a high glass transition temperature and excellent thermal stability to the resulting polymers. Furthermore, the introduction of this bulky, non-planar structure could disrupt polymer chain packing, leading to materials with increased solubility and processability.

Role in Materials Science Research

The applications of amines in materials science are extensive, ranging from their use in the synthesis of polymers to the functionalization of surfaces and the construction of self-assembled systems. This compound, with its distinct structure, offers intriguing possibilities in these areas.

Building Blocks for Self-Assembled Systems

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. Amines can play a critical role in directing self-assembly through hydrogen bonding and electrostatic interactions. The defined shape and potential for specific intermolecular interactions make this compound a candidate for designing molecules that can self-assemble into complex supramolecular architectures nih.govuvic.ca.

Components in Functionalized Surfaces or Nanomaterials

The functionalization of surfaces and nanomaterials with organic molecules is a key strategy for tailoring their properties and enabling new applications. Amines are widely used for surface modification due to their ability to react with various surface functional groups or to be grafted onto surfaces using coupling agents. The amine group of this compound can be used to anchor it to the surface of materials such as silica, gold, or graphene oxide.

This surface functionalization can serve several purposes. It can improve the dispersion of nanoparticles in a polymer matrix, introduce specific functionalities for sensing or catalysis, or enhance the biocompatibility of materials. For example, amine-functionalized surfaces can be used to immobilize biomolecules or to direct the growth of inorganic nanoparticles mdpi.comnih.gov. The rigid and bulky nature of the octahydropentalene group could create a well-defined and sterically accessible surface layer. The use of primary amines in the synthesis of amine-capped nanoparticles is a well-established method researchgate.netscispace.com. The structure of the amine can influence the morphology of the resulting nanoparticles nih.gov.

Table 3: Mentioned Compounds

Compound Name
This compound
3-aminopropyltriethoxysilane (APTES)
Diethanolamine (DEA)
Polyethyleneimine (PEI)
Octadecylamine (ODA)
Poly(ethylene glycol) diglycidyl ether (PEGDE)

Future Research Directions for Octahydropentalen 1 Amine

Development of Novel and Sustainable Synthetic Routes

Currently, dedicated and optimized synthetic routes for Octahydropentalen-1-amine are not well-documented in publicly accessible literature. The development of novel and sustainable synthetic methodologies would be a critical first step in enabling broader research into its properties and applications. Future research could focus on:

Catalytic Hydrogenation of Nitrogen-Containing Precursors: Investigating the catalytic hydrogenation of corresponding nitro or oxime derivatives of bicyclo[3.3.0]octane could provide a direct and atom-economical route to the amine. nih.gov

Reductive Amination of Bicyclo[3.3.0]octanones: The development of efficient reductive amination protocols starting from the corresponding ketone would be a versatile approach. google.com This could involve the use of green reducing agents and catalysts to enhance the sustainability of the process.

Intramolecular Cyclization Strategies: Exploring intramolecular cyclization reactions of appropriately functionalized acyclic precursors could offer a powerful method for constructing the bicyclo[3.3.0]octane core with the amine functionality in place or as a precursor. researchgate.net

Biocatalytic Approaches: The use of enzymes, such as transaminases, could offer a highly selective and environmentally benign route to chiral this compound, a valuable building block for pharmaceuticals and catalysts.

A comparative table of potential synthetic strategies is presented below.

Synthetic StrategyPotential AdvantagesKey Research Challenges
Catalytic HydrogenationHigh atom economy, potentially scalable.Synthesis of the nitro/oxime precursor, catalyst selection and optimization.
Reductive AminationReadily available starting materials.Control of over-alkylation, development of green reducing agents.
Intramolecular CyclizationHigh degree of stereochemical control.Synthesis of complex acyclic precursors.
BiocatalysisHigh enantioselectivity, mild reaction conditions.Enzyme discovery and engineering, substrate scope limitations.

Exploration of Underutilized Reactivity Modes

The reactivity of this compound is largely unexplored. Its rigid bicyclic structure could lead to unique reactivity compared to more flexible acyclic or monocyclic amines. Future studies should investigate:

Bridgehead Reactivity: While the amine group is not directly at a bridgehead position, its proximity to the fused ring system could influence its nucleophilicity and basicity. Comparative studies with other cyclic and acyclic amines would be insightful.

Directed C-H Functionalization: The amine group could be used as a directing group to achieve selective C-H functionalization at other positions on the bicyclo[3.3.0]octane skeleton, providing access to a wide range of novel derivatives.

Ring-Opening Reactions: Under specific conditions, selective cleavage of one of the five-membered rings could provide access to functionalized monocyclic compounds that are otherwise difficult to synthesize.

Formation of Strained Iminium Ions: The formation and reactivity of iminium ions derived from this compound could be explored for the development of novel cyclization and rearrangement reactions.

Integration into Advanced Material Systems

The rigid and compact nature of the octahydropentalene core makes it an interesting building block for advanced materials. Research in this area could focus on:

Polymer Synthesis: this compound can be used as a monomer or a cross-linking agent in the synthesis of novel polymers. The rigidity of the bicyclic unit could impart unique thermal and mechanical properties to the resulting materials, such as high glass transition temperatures and enhanced modulus. Pentalene-based polymers have been explored for their electronic properties. researchgate.net

Organic Frameworks: Incorporation of this amine into covalent organic frameworks (COFs) or metal-organic frameworks (MOFs) could lead to materials with tailored porosity and functionality for applications in gas storage, separation, and catalysis.

Surface Modification: The amine group provides a handle for grafting the octahydropentalene unit onto surfaces, thereby modifying their properties, such as hydrophobicity, adhesion, and biocompatibility.

Computational Design and Predictive Modeling for New Derivatives

Computational chemistry can play a crucial role in guiding the future exploration of this compound and its derivatives. Density Functional Theory (DFT) and other computational methods can be employed to:

Predict Reactivity and Spectra: Computational studies can predict the preferred sites of reaction, transition state energies, and spectroscopic properties (e.g., NMR, IR) of this compound and its derivatives, aiding in their synthesis and characterization. Computational studies have been performed on related bicyclo[3.3.0]octane systems. scielo.br

Design Novel Derivatives with Desired Properties: By modeling the electronic and steric properties of various substituted derivatives, it is possible to design new molecules with specific functionalities for applications in catalysis, materials science, and medicinal chemistry.

Elucidate Reaction Mechanisms: Computational modeling can provide detailed insights into the mechanisms of reactions involving this compound, facilitating the optimization of reaction conditions and the development of new transformations.

Expansion of Applications in Green Chemistry and Catalysis

The unique structural and electronic properties of this compound suggest its potential use in green chemistry and catalysis. Future research could explore its application as:

An Organocatalyst: The amine functionality could act as a catalytic site for various organic transformations, such as Michael additions, aldol (B89426) reactions, and asymmetric catalysis, potentially offering a metal-free and environmentally friendly alternative to traditional catalysts.

A Ligand for Metal Catalysts: The amine group can coordinate to metal centers, and the bicyclic scaffold could provide a specific steric and electronic environment to modulate the activity and selectivity of metal catalysts in a variety of reactions.

A CO2 Capture Agent: The basic nitrogen atom could reversibly capture carbon dioxide, and the properties of the bicyclic framework could be tuned to optimize the efficiency and regeneration of the capture agent. The catalytic activity of amines is an active area of research. chemwhat.netleyan.com

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The full potential of this compound can be realized through interdisciplinary research that bridges organic chemistry and materials science. Collaborative efforts could focus on:

Synthesis of Functional Monomers: Organic chemists could focus on the synthesis of a variety of functionalized this compound derivatives that can then be used by materials scientists for the creation of novel polymers and materials.

Structure-Property Relationship Studies: A systematic investigation of how the structure of the bicyclic amine and its derivatives influences the macroscopic properties of the resulting materials would be crucial for the rational design of new materials with desired performance characteristics.

Development of Smart Materials: The incorporation of this compound into stimuli-responsive polymers could lead to the development of smart materials that change their properties in response to external stimuli such as pH, temperature, or light. Pentalene-based materials have shown interesting electronic and optical properties. nih.govrsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.